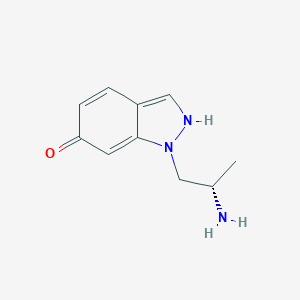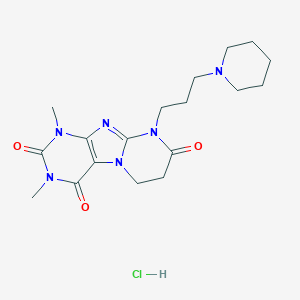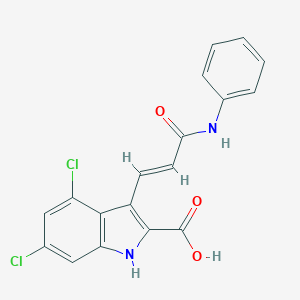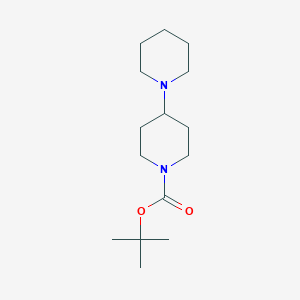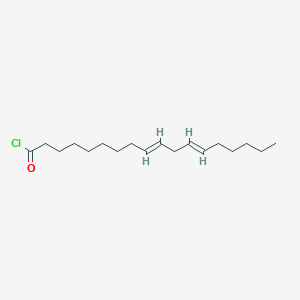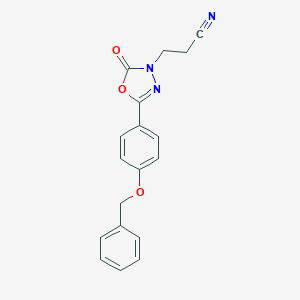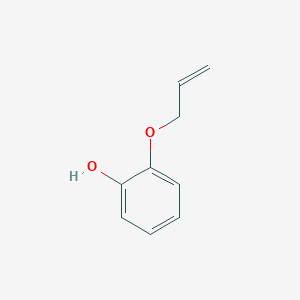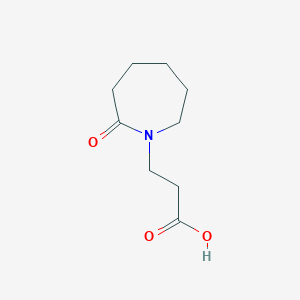
Aristolochic acid E
描述
Synthesis Analysis
A versatile approach to the synthesis of the AAs and their major metabolites was devised based primarily on a Suzuki-Miyaura coupling reaction . The key to success lies in the preparation of a common ring-A precursor . This approach was used to synthesize AAs I-IV and several other related compounds .Molecular Structure Analysis
Aristolochic acid analogues (AAAs) were separated in gas phase based on the difference of their ion mobility (K0), and then identified based on their K0 values, m/z, and product ions from MS/MS .Chemical Reactions Analysis
A method for rapid characterization of AAAs in serum was developed using ion mobility spectrometry coupled with mass spectrometry (IMS-MS) . AAAs were separated in gas phase based on the difference of their ion mobility (K0), and then identified based on their K0 values, m/z, and product ions from MS/MS .Physical And Chemical Properties Analysis
Aristolochic acids are slightly soluble in water . They have a molar mass of 341.275 g·mol−1 and appear as a yellow powder . Their melting point ranges from 260 to 265 °C .科学研究应用
1. Research Trends and Future Directions
A comprehensive analysis of 60 years of aristolochic acid research highlights key areas for future exploration, including its antitumor efficacy, immune activity, and analytical chemistry advancements. This bibliometric study offers valuable insights into the evolving research trends and potential future applications of aristolochic acids (Zhou et al., 2019).
2. Role in Pain Treatment and Kidney Disease
Aristolochic acid, derived from plants used in traditional pain treatments, has been studied for its effects on potassium channels, which are potential therapeutic targets for pain management. However, its association with renal diseases such as Balkan endemic nephropathy highlights the need for cautious application in therapeutic contexts (Veale & Mathie, 2016).
3. Hepatocellular Carcinoma Risk in HBV Patients
Research indicates a significant dose-response relationship between aristolochic acid consumption and the risk of hepatocellular carcinoma, particularly in patients with hepatitis B virus infection. This study emphasizes the need for careful consideration of aristolochic acid use in vulnerable populations (Chen et al., 2018).
4. Renal Toxicity and Clinical Applications
Investigations into the renal toxicological mechanisms of aristolochic acid highlight its dual nature – offering beneficial medicinal properties while posing risks of kidney damage. This underscores the importance of developing safe pharmaceutical formulations to harness its therapeutic potential while minimizing toxicity (Wang Li, 2013).
5. Aristolochic Acid-Associated Urothelial Cancer
A study on urothelial cancer in Taiwan reveals a strong association with aristolochic acid, emphasizing its carcinogenic potential. The research underscores the significance of exposure to aristolochic acid in the development of urothelial carcinoma, raising important public health concerns (Chen et al., 2012).
6. Epidemiology and Treatment of Aristolochic Acid Nephropathy
Aristolochic acid nephropathy (AAN) is marked by kidney injury and a high prevalence of urothelial carcinomas. Understanding the epidemiology and limited treatment options for AAN is crucial for managing this condition and mitigating its health impacts (Luciano & Perazella, 2014).
安全和危害
未来方向
属性
IUPAC Name |
8-hydroxy-9-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO8/c1-24-11-3-2-7-8(15(11)19)4-10(18(22)23)13-9(17(20)21)5-12-16(14(7)13)26-6-25-12/h2-5,19H,6H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCMNWRTDNPVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC(=C3C(=CC4=C(C3=C2C=C1)OCO4)C(=O)O)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40147983 | |
| Record name | Aristolochic acid E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aristolochic acid E | |
CAS RN |
107259-48-3 | |
| Record name | Aristolochic acid E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107259483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aristolochic acid E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



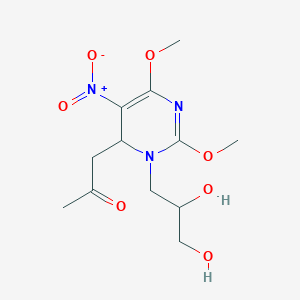
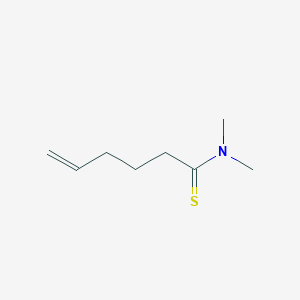
![6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B117471.png)
